2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H8ClFN2 |
|---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H |
InChI Key |
UXMNPTMKYNEAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via DBU-Catalyzed Cyclization of 2-Amino-5-fluoropyridine and 4-Chlorophenacyl Bromide
One of the most effective and environmentally friendly approaches to prepare this compound involves the cyclization of 2-amino-5-fluoropyridine with 4-chlorophenacyl bromide in the presence of the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature in aqueous ethanol. This method was reported with high yields (70–80%) and mild conditions.
| Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Amino-5-fluoropyridine + 4-Chlorophenacyl bromide | DBU | 1:1 aqueous ethanol | Room temp | ~70–80 | Environmentally friendly, mild |
Formation of a pyridinium salt intermediate via nucleophilic attack of the endocyclic nitrogen of 2-amino-5-fluoropyridine on the α-bromo ketone.
Intramolecular cyclization assisted by DBU, leading to ring closure and formation of the imidazo[1,2-a]pyridine core.
The fluorine at the 5-position of the starting aminopyridine corresponds to the 8-position in the final imidazo[1,2-a]pyridine product.
This method benefits from:
Metal-Free Base-Mediated Sequential C–F Substitution Approach
A recent innovative protocol for synthesizing ring-fluorinated imidazo[1,2-a]pyridines involves a [3 + 3] annulation between 1-carbon,3-nitrogen dinucleophiles and β-trifluoromethyl-1,3-enynes under base-mediated conditions. This metal-free method allows stepwise C–F bond substitutions to introduce fluorine atoms selectively on the imidazo[1,2-a]pyridine ring, including the 8-position.
Readily available and inexpensive substrates.
Broad functional group tolerance, including aryl substituents such as 4-chlorophenyl.
Mild reaction conditions without transition-metal catalysts.
High step and atom economy.
While this method is more general for ring-fluorinated imidazo[1,2-a]pyridines, it can be adapted to synthesize this compound by selecting appropriate dinucleophiles and β-CF3-enynes bearing the 4-chlorophenyl moiety.
One-Pot Synthesis from Acetophenone Derivatives, Ionic Liquids, and 2-Aminopyridines
Another approach involves a one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using acetophenone, 2-aminopyridine, and an ionic liquid catalyst such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) under solvent-free conditions with sodium carbonate as base.
For the preparation of this compound:
Use 4-chloroacetophenone as the ketone source.
Use 2-amino-5-fluoropyridine as the aminopyridine.
The reaction proceeds at room temperature with stirring, followed by extraction and purification.
Avoids toxic solvents and catalysts.
Environmentally benign and operationally simple.
High yields and easy product isolation.
Comparative Data Table of Preparation Methods
Notes on Structural and Mechanistic Insights
The fluorine atom at the 8-position of the imidazo[1,2-a]pyridine is derived from the 5-fluoro substituent on the aminopyridine starting material, as ring fusion shifts numbering.
The 4-chlorophenyl substituent at the 2-position is introduced via the corresponding phenacyl bromide or acetophenone derivative bearing the 4-chloro substituent.
Mechanistic studies confirm the formation of pyridinium salt intermediates and subsequent intramolecular cyclization steps, often supported by mass spectrometry and NMR characterization.
The presence of fluorine influences the electronic properties and can be introduced via selective C–F bond activation or by using fluorinated starting materials.
Chemical Reactions Analysis
Cyclization Reactions with Phenacyl Bromides
A DBU-catalyzed two-component cyclization reaction enables efficient synthesis of 2-aryl imidazo[1,2-a]pyridines. For the 4-chlorophenyl variant, 2-aminopyridine derivatives react with phenacyl bromides in aqueous ethanol at room temperature, achieving yields of 65–94% . Key features:
-
Catalyst : 1 mol% DBU
-
Solvent : Ethanol/water (1:1 v/v)
-
Reaction time : 10–30 minutes
| Reactant Pair | Product | Yield (%) |
|---|---|---|
| 2-Amino-5-chloropyridine + Phenacyl bromide | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 70 |
| 2-Amino-3-methylpyridine + Phenacyl bromide | 8-Methyl-2-phenylimidazo[1,2-a]pyridine | 69 |
The mechanism involves pyridinium salt formation, followed by intramolecular cyclization and base-mediated deprotonation .
Sulfenylation at the 3-Position
Thiophenol derivatives undergo regioselective sulfenylation under mild, metal-free conditions. The reaction proceeds via:
-
Base-mediated intramolecular amidation of 2-aminopyridinium bromide.
-
Thiophenol insertion at the 3-position.
-
Acidic workup to yield 3-sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones .
Conditions :
-
Base : KOH (for 38a ) or heat (for 38b )
-
Temperature : Ambient or reflux
Oxidative C–N Bond Formation
Copper-catalyzed aerobic oxidation facilitates coupling with acetophenones or unsaturated ketones. The protocol tolerates diverse functional groups and produces alkenyl-substituted derivatives :
| Substrate Type | Product Class | Yield Range (%) |
|---|---|---|
| Acetophenones | 3-Aryl imidazo[1,2-a]pyridines | 60–85 |
| α,β-Unsaturated ketones | Alkenyl-imidazoheterocycles | 55–78 |
Mechanism : Ortoleva-King pathway involving radical intermediates and oxidative dehydrogenation .
Thiofunctionalization via Dual Catalysis
A flavin/iodine dual catalytic system enables one-pot synthesis of 3-thioimidazo[1,2-a]pyridines. Sequential steps include:
-
Aerobic oxidation of 2-aminopyridines and ketones.
Key Advantages :
-
Avoids transition metals
-
Broad substrate scope (alkyl/aryl thiols)
Stability Under Acidic/Basic Conditions
Crystallographic studies reveal:
-
Torsional rigidity : Dihedral angles between imidazopyridine and aryl rings range from 3.5° to 25.7° .
-
pH sensitivity : Protonation at N1 enhances aqueous solubility but reduces thermal stability above 100°C .
This compound’s reactivity profile highlights its versatility as a scaffold for pharmacophore development, particularly in anticholinesterase agents . Further studies are needed to explore cross-coupling reactions leveraging its halogen substituents.
Scientific Research Applications
2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Derivatives
Key Findings from Comparative Studies
Bioisosteric Fluorine at C8: The 8-fluoro substitution in this compound mimics the electronic and spatial characteristics of nitrogen in imidazo[1,2-a]pyrimidine, enabling comparable c-Met binding while improving metabolic stability . In contrast, non-fluorinated analogs (e.g., 8-methyl or 8-thio derivatives) exhibit reduced kinase inhibition due to altered electron density and steric bulk .
Electron-Withdrawing Groups at C2 :
The 4-chlorophenyl group at C2 enhances electron deficiency, favoring interactions with c-Met’s hydrophobic active site. Analogous compounds with sulfonylmethyl groups (e.g., 3e–3i) prioritize aqueous solubility over potency, making them more suitable for antiparasitic applications .
Solubility vs. Permeability Trade-offs: Derivatives with polar sulfonylmethyl or morpholine groups (e.g., 3f, 8-morpholino analogs) exhibit enhanced solubility but lower membrane permeability compared to the lipophilic 2-(4-Cl-Ph)-8-F derivative, underscoring the importance of balanced physicochemical properties for oral bioavailability .
Biological Activity
2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as a kinase inhibitor and anticancer agent.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClF N
- Molecular Weight : 247.66 g/mol
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridines exhibit significant anticancer activity. For instance, compounds derived from this scaffold have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain derivatives demonstrated low micromolar activity against critical kinases involved in cancer progression, such as AKT2 (Protein Kinase B Beta), which is crucial in glioma malignancy and correlates with poor patient survival rates .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific protein kinases. In a screening of over 110 compounds, several imidazo[1,2-a]pyridine derivatives were identified as selective inhibitors of CLK1 and DYRK1A kinases. Notably, DYRK1A is implicated in neurodegenerative diseases like Alzheimer's . The selectivity profile indicates that modifications at the 6-position of the imidazo ring can significantly influence inhibitory activity against these kinases.
The mechanism by which this compound exerts its biological effects involves the inhibition of kinase activity, leading to disrupted signaling pathways critical for cancer cell survival and proliferation. The inhibition of AKT signaling has been particularly noted in glioma studies where the compound exhibited potent effects on neurosphere formation from patient-derived glioma stem cells .
Study on Glioblastoma
A significant study investigated the effects of imidazo[1,2-a]pyridine derivatives on glioblastoma cells. The compound showed promising results in inhibiting cell growth and reducing neurosphere formation in vitro. The study concluded that these compounds could serve as potential therapeutic agents against glioblastoma due to their selective action on cancer cells while exhibiting minimal toxicity towards non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine?
- Methodological Answer : The compound is synthesized via strategies such as the Vilsmeier-Haack reaction for formylation (using POCl₃ and DMF) and nucleophilic substitution for fluorine incorporation. Optimized conditions include refluxing in chloroform and controlled stoichiometry to achieve high yields (~80%) . Characterization typically involves LC-MS, ¹H/¹³C-NMR, and FT-IR for structural confirmation .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Methodological Answer : Modern spectroscopic techniques are essential. For example:
- LC-MS : Confirms molecular weight and detects impurities.
- ¹H/¹³C-NMR : Validates substituent positions and aromatic ring coupling patterns.
- X-ray crystallography (e.g., for derivatives like 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) provides absolute stereochemical assignments .
Q. What safety precautions are critical during synthesis and handling?
- Methodological Answer : Key precautions include:
- Using PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Conducting reactions in fume hoods to mitigate inhalation risks (e.g., POCl₃ vapors).
- Storing the compound at -20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How does the 8-fluoro substitution influence electronic properties and target binding?
- Methodological Answer : The 8-fluoro group mimics the electrostatic surface and lipophilicity of bioisosteric imidazo[1,2-a]pyrimidine, enhancing binding to targets like c-Met kinase. Computational studies (e.g., DFT) correlate fluorine's electron-withdrawing effects with improved receptor affinity .
Q. What structure-activity relationships (SARs) govern c-Met inhibition in this scaffold?
- Methodological Answer : Systematic substitution studies reveal:
- Electron-withdrawing groups (Cl, CN, CF₃) : Increase c-Met inhibition (IC₅₀ < 50 nM) by stabilizing hydrophobic interactions in the ATP-binding pocket.
- Positional effects : 4-Chlorophenyl at position 2 optimizes steric complementarity, while fluorine at position 8 enhances metabolic stability .
Q. How can in silico modeling guide the design of derivatives with improved pharmacological profiles?
- Methodological Answer : Computational workflows include:
- Docking simulations : To predict binding modes in c-Met or GABAA receptors.
- Pharmacophore mapping : Identifies critical interactions (e.g., hydrogen bonds with hinge regions).
- ADMET prediction : Assesses solubility, permeability, and toxicity risks early in design .
Q. How to resolve contradictions in biological activity across structurally similar derivatives?
- Methodological Answer : Discrepancies arise from subtle differences in:
- Solubility : Measured via shake-flask assays (logP values >3 may reduce bioavailability).
- Metabolic stability : Evaluated using liver microsome assays.
- Off-target effects : Profiled via kinase panels or receptor-binding assays .
Q. What mechanisms explain the dual activity of this scaffold in c-Met inhibition and GABAA modulation?
- Methodological Answer : The imidazo[1,2-a]pyridine core acts as a versatile scaffold:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
